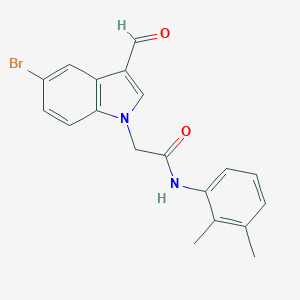
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide, also known as BRD0705, is a novel small molecule inhibitor that has attracted attention due to its potential therapeutic applications. BRD0705 has been shown to inhibit the activity of a number of proteins that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide inhibits the activity of BRD4 by binding to the bromodomain of the protein. The bromodomain is a protein domain that recognizes acetylated lysine residues on histones, which are involved in the regulation of gene expression. By inhibiting the activity of BRD4, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide can modulate the expression of genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to modulate the expression of genes that are involved in the regulation of the immune system, including cytokines and chemokines. In animal models of inflammation, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to reduce the production of inflammatory cytokines and improve the symptoms of inflammation.
実験室実験の利点と制限
One advantage of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide is its specificity for BRD4. Unlike other inhibitors that target multiple bromodomains, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide specifically targets the bromodomain of BRD4. This specificity can reduce off-target effects and improve the safety profile of the drug. However, one limitation of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide is its solubility. 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has low solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for the study of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide. One direction is the development of more potent and selective inhibitors of BRD4. Another direction is the study of the combination of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide with other drugs for the treatment of cancer and inflammatory diseases. The study of the pharmacokinetics and pharmacodynamics of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide in animal models and humans is also an important direction for future research. Finally, the identification of biomarkers that can predict the response to 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide treatment is an important area of research.
合成法
The synthesis method of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide involves a series of chemical reactions. The starting material is 5-bromo-3-formylindole, which is reacted with 2,3-dimethylphenylamine to form the intermediate product. The intermediate product is then reacted with acetic anhydride to form the final product, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide. The synthesis method of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been optimized to improve the yield and purity of the final product.
科学的研究の応用
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a number of proteins, including BRD4, a protein that is involved in the regulation of gene expression. BRD4 has been implicated in the development of a number of diseases, including cancer and inflammatory diseases. 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to have anti-cancer activity in a number of different cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory activity in animal models of inflammation.
特性
分子式 |
C19H17BrN2O2 |
|---|---|
分子量 |
385.3 g/mol |
IUPAC名 |
2-(5-bromo-3-formylindol-1-yl)-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H17BrN2O2/c1-12-4-3-5-17(13(12)2)21-19(24)10-22-9-14(11-23)16-8-15(20)6-7-18(16)22/h3-9,11H,10H2,1-2H3,(H,21,24) |
InChIキー |
IFUHBSGTKZEJCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O)C |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B297366.png)



amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)